molecular formula C19H16BrN3O3S B2788282 3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 449787-24-0

3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2788282
CAS No.: 449787-24-0
M. Wt: 446.32
InChI Key: RENVCCJFOUANFV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazol scaffold substituted with a 4-methylphenyl group and a 3-bromobenzamide moiety. The "5,5-dioxo" designation indicates the presence of two sulfonyl oxygen atoms on the thienopyrazol ring, confirming its sulfone character. Its molecular structure combines a brominated aromatic system with a heterocyclic core, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors influenced by halogen bonding and sulfone interactions .

Properties

IUPAC Name

3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S/c1-12-5-7-15(8-6-12)23-18(16-10-27(25,26)11-17(16)22-23)21-19(24)13-3-2-4-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENVCCJFOUANFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the intermediate with a benzamide derivative under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules from the evidence, focusing on core scaffolds, functional groups, and key physicochemical properties:

Compound Core Structure Key Functional Groups Spectroscopic Data Reference
3-Bromo-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide Thieno[3,4-c]pyrazol sulfone Sulfone (5,5-dioxo), 3-bromobenzamide, 4-methylphenyl Inferred: IR (S=O: ~1212–1374 cm⁻¹; C-Br: ~533 cm⁻¹); NMR: aromatic δ 6.10–8.01 ppm
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m) Benzoxazole-triazole C=S (1212 cm⁻¹), C-Br (533 cm⁻¹), triazole NH (3319 cm⁻¹) IR: 3319, 2980, 1593, 1212, 533 cm⁻¹; ¹H-NMR: δ 9.51 (triazole), 6.10–8.01 (Ar-H)
4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (13) Pyrazoline-indole-sulfonamide Sulfonamide (1219, 1374 cm⁻¹), C=O (1651 cm⁻¹) IR: 1219, 1374, 1651, 3250, 3434 cm⁻¹; ¹H-NMR: δ 0.93–11.61 (multiplet aromatic)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Pyrazolopyrimidine-chromenone Fluorinated aryl, C=O (chromenone), amide Mass: 589.1 (M⁺+1); MP: 175–178°C

Key Structural and Functional Differences:

Core Scaffold: The target compound’s thienopyrazol sulfone core (rigid, planar heterocycle) contrasts with the benzoxazole-triazole in (flexible triazole linker) and the pyrazoline-indole in (non-aromatic pyrazoline ring).

Halogen Substitution :

  • The 3-bromobenzamide group in the target compound differs from the 4-bromophenyl substituents in and . The meta-bromo position may alter steric and electronic interactions in biological targets compared to para-substituted analogs .

Sulfone vs.

Spectroscopic Signatures :

  • Sulfone-related IR peaks (≈1212–1374 cm⁻¹) in the target compound are distinct from the C=S (1212 cm⁻¹) in and sulfonamide (1219 cm⁻¹) in . The absence of NH stretches (e.g., 3319 cm⁻¹ in ) in the target suggests differences in hydrogen-bonding capacity .

Thermal Properties :

  • While the target compound lacks reported melting points, analogs like ’s pyrazolopyrimidine derivative (MP: 175–178°C) suggest that sulfone-containing compounds may exhibit higher thermal stability due to increased molecular rigidity .

Biological Activity

3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound includes a bromine atom, a methylphenyl group, and a thieno[3,4-c]pyrazole moiety, which contributes to its diverse functional properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects by:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various disease pathways. For instance, it acts as an inhibitor of alkaline phosphatase, with an IC50 value of 1.469 ± 0.02 µM, indicating potent inhibitory activity .
  • Antibacterial Properties : In vitro studies have demonstrated significant antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). The minimum inhibitory concentration (MIC) for the compound was found to be as low as 6.25 mg/mL .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated using the agar well diffusion method against XDR-S. Typhi. The results are summarized in the following table:

CompoundMIC (mg/mL)MBC (mg/mL)
5a50100
5b2550
5c12.525
5d 6.25 12.5

Compound 5d exhibited the strongest antibacterial activity among the tested derivatives .

Enzyme Kinetics

Further investigations into the enzyme kinetics of the compound revealed that it is a competitive inhibitor of alkaline phosphatase. The Lineweaver-Burk plot was used to determine the kinetic parameters. The summary of enzyme kinetics is provided below:

Concentration (µM)Substrate Concentration (µM)Reaction Rate (µM/min)
00-
0.7512.5-
1.525-
350-

This data indicates that the compound effectively competes with the substrate for binding sites on the enzyme .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of thieno[3,4-c]pyrazole derivatives in combating drug-resistant bacterial strains and other diseases:

  • Study on Antibacterial Activity : A comprehensive study focused on synthesizing various pyrazine carboxamides and evaluating their antibacterial properties against XDR-S. Typhi revealed that derivatives like 5d possess significant antimicrobial activity and could serve as potential therapeutic agents .
  • In Silico Docking Studies : Docking studies conducted on synthesized compounds indicated favorable interactions with target proteins involved in bacterial resistance mechanisms. Compound 5d showed a binding energy of ΔG = -6.3891 kCal/mole, establishing multiple hydrogen bonds with key amino acids in the active site of the target protein .

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